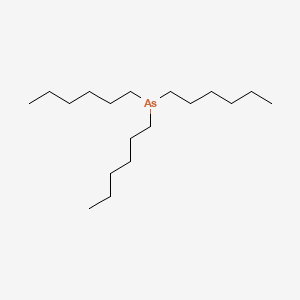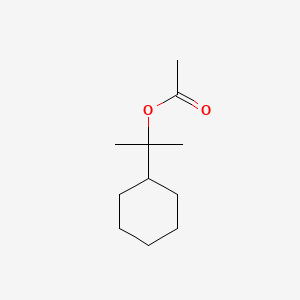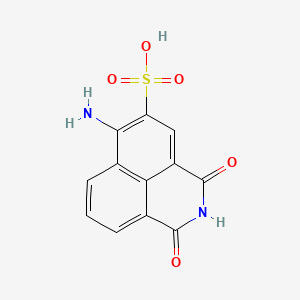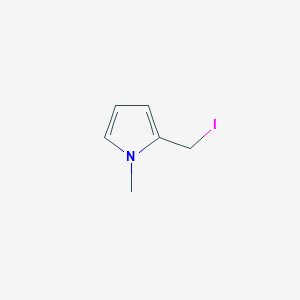
2-(iodomethyl)-1-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The presence of an iodomethyl group at the second position and a methyl group at the first position of the pyrrole ring gives this compound unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-1-methyl-1H-pyrrole typically involves the iodination of a suitable precursor. One common method is the iodocyclization of homoallylamines, which can be achieved under mild conditions. The reaction involves the addition of iodine to a mixture of methanol and red phosphorus, forming phosphorus triiodide in situ, which then reacts with the precursor to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
科学的研究の応用
2-(Iodomethyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(iodomethyl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological molecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-(Iodomethyl)octahydrobenzofurans: These compounds have similar iodomethyl groups but differ in their ring structure.
Iodomethylfluorosilanes: These compounds contain both iodomethyl and fluorosilane groups, offering different reactivity and applications.
Uniqueness
2-(Iodomethyl)-1-methyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
特性
分子式 |
C6H8IN |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2-(iodomethyl)-1-methylpyrrole |
InChI |
InChI=1S/C6H8IN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |
InChIキー |
RTUSRMNQILXNBD-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


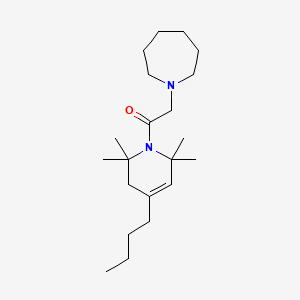

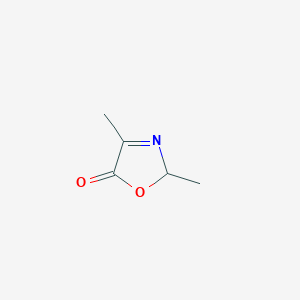
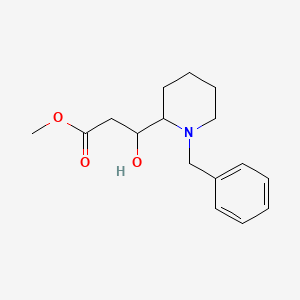
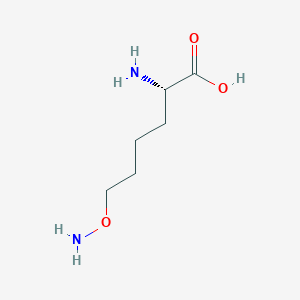
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
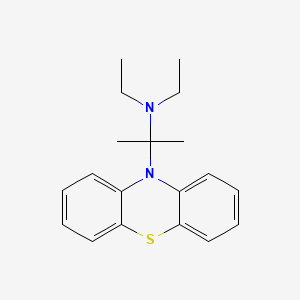
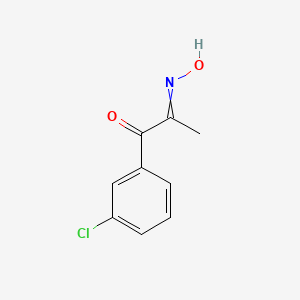
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)
